6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one
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Overview
Description
6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine and fluorine atoms, and a benzo-oxazinone moiety. Its distinct chemical properties make it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-fluoropyrimidine with an appropriate amine to form the corresponding amino derivative. This intermediate is then subjected to further reactions to introduce the benzo-oxazinone moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: The benzo-oxazinone moiety can engage in condensation reactions with other compounds to form larger, more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
Benzo-oxazinone Derivatives: Compounds with similar structures that exhibit diverse chemical and biological properties.
Uniqueness
What sets 6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one apart is its unique combination of a pyrimidine ring with a benzo-oxazinone moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C12H6ClF3N4O2 |
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Molecular Weight |
330.65 g/mol |
IUPAC Name |
6-[(2-chloro-5-fluoropyrimidin-4-yl)amino]-2,2-difluoro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C12H6ClF3N4O2/c13-11-17-4-6(14)9(20-11)18-5-1-2-8-7(3-5)19-10(21)12(15,16)22-8/h1-4H,(H,19,21)(H,17,18,20) |
InChI Key |
BTNPGVCELXYJKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC3=NC(=NC=C3F)Cl)NC(=O)C(O2)(F)F |
Origin of Product |
United States |
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